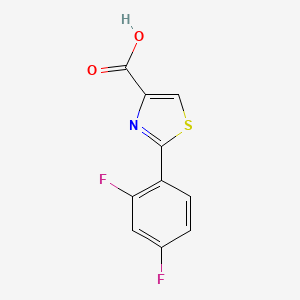

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid

Übersicht

Beschreibung

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid is a chemical compound with the molecular formula C10H5F2NO2S . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid and its derivatives involves various chemical reactions. For instance, the reaction of 2-phenylthiazol-4-ethylamines with 1-adamantylcarboxylic acid and (±)-10-camphorsulfonyl chloride produces the corresponding 1-adamantylcarbonylamides and (±)-10-camphorsulfonyl amides . Another method involves the treatment of a compound with thiosemicarbazide to yield the thiosemicarbazone moiety, which, when heated with phenacyl bromide, produces the thiazole derivative .Molecular Structure Analysis

The molecular structure of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

Thiazole derivatives, including 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid, can undergo various chemical reactions. For example, substituents on a particular position of the thiazole ring can affect the biological outcomes to a great extent . Moreover, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid can be determined using various analytical techniques. For instance, the molecular weight of the compound is 241.214 Da . Other properties such as solubility, boiling point, and specific gravity can be determined using appropriate methods .Wissenschaftliche Forschungsanwendungen

Medicine: Antibacterial Agents

This compound has been explored for its potential in creating new antibacterial agents. The thiazole ring, when incorporated into certain structures, can enhance the antibacterial properties, potentially overcoming bacterial efflux mechanisms . This is crucial in the fight against antibiotic-resistant bacteria.

Material Science: Fluorinated Biaryl Derivatives

The compound serves as a precursor for the production of fluorinated biaryl derivatives through Suzuki cross-coupling reactions. These derivatives are valuable in material science for creating advanced materials with specific electronic and optical properties.

Analytical Chemistry: Chemical Synthesis

“2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid” is used in chemical synthesis as a building block. It can react with various reagents, leading to a wide range of products useful in analytical methods and material characterization .

Biochemistry: Study of Efflux Mechanisms

In biochemistry, the compound’s derivatives have been used to study bacterial efflux mechanisms, which are a key factor in antibiotic resistance . Understanding these mechanisms is vital for developing new strategies to combat drug-resistant infections.

Zukünftige Richtungen

The future directions for the study of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid and its derivatives could involve further exploration of their synthesis, characterization, and biological activities. Additionally, more research could be conducted to understand their mechanism of action and to develop them into potential therapeutic agents .

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, it’s plausible that this compound may interact with a variety of biological targets.

Mode of Action

Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular biological target.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it’s likely that this compound could affect multiple pathways, leading to downstream effects .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLNKILQDNAOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593013 | |

| Record name | 2-(2,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid | |

CAS RN |

262589-15-1 | |

| Record name | 2-(2,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate](/img/structure/B1369794.png)

![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)

![Tert-butyl[3-(2-amino-5-hydroxyphenoxy)benzyl]carbamate](/img/structure/B1369796.png)